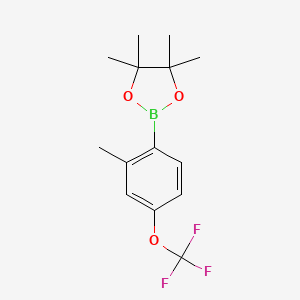

6-Methyl nicotinic acid benzyl ester

Descripción general

Descripción

“6-Methyl nicotinic acid benzyl ester” is a compound that can be derived from the esterification of 6-Methyl nicotinic acid and benzyl alcohol . It is a derivative of Methyl nicotinate, which is used as a rubefacient for the relief of pains in muscles, tendons, and joints . Similarly, Benzyl nicotinate is also a vasodilator agent and is generally used in cosmetics and drugs .

Synthesis Analysis

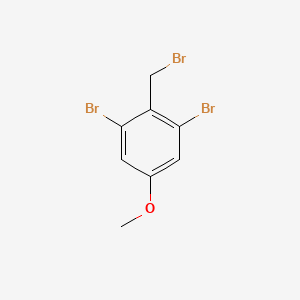

The synthesis of 6-Methyl nicotinic acid esters involves the oxidation of 2-methyl-5-ethylpyridine at elevated temperatures . Another method involves taking 6-methyl nicotinate as a raw material, and reacting under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate .

Aplicaciones Científicas De Investigación

Chromatographic Analysis

Research has shown that 6-Methyl nicotinic acid benzyl ester and its derivatives can be effectively analyzed using chromatographic techniques. The use of different chromatographic methods, such as NP-TLC and RP-HPTLC, allows for the evaluation of their separation characteristics. These techniques have proven to be essential in the separation and identification of nicotinic acid esters in various research contexts (Pyka & Klimczok, 2007).

Chemical Stability Analysis

Another application in scientific research is the analysis of the chemical stability of 6-Methyl nicotinic acid benzyl ester. Studies have utilized thin-layer chromatography and densitometry to investigate the stability of these compounds under different conditions, providing valuable insights into their chemical properties (Parys & Pyka, 2010).

Molecular Structure-Activity Relationships

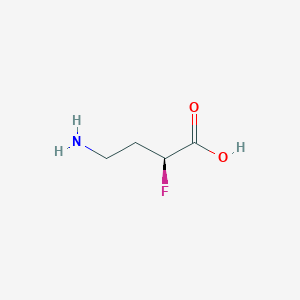

The study of the structure-activity relationships of 6-Methyl nicotinic acid benzyl ester derivatives has been a significant area of research. Investigations into how modifications in their molecular structure affect biological activities, such as vasorelaxation and antioxidation, are critical for the development of new therapeutic compounds (Prachayasittikul et al., 2010).

Synthesis and Pharmacological Applications

The synthesis of 6-Methyl nicotinic acid benzyl ester and related compounds has been explored extensively. Research has focused on developing efficient synthetic routes and understanding their potential pharmacological activities, such as antinociceptive effects (Erharuyi et al., 2015).

Safety And Hazards

Direcciones Futuras

There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The compound “6-Methyl nicotinic acid benzyl ester” could potentially be a part of this research due to its structural similarity to nicotine .

Propiedades

IUPAC Name |

benzyl 6-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-11-7-8-13(9-15-11)14(16)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQRAUYMTFBYLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl nicotinic acid benzyl ester | |

Retrosynthesis Analysis

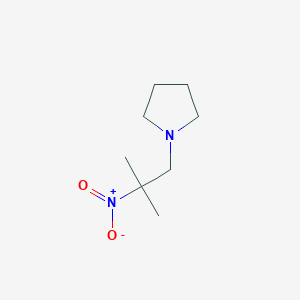

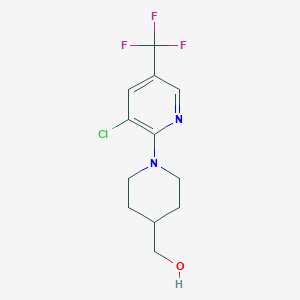

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

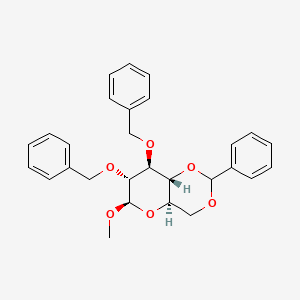

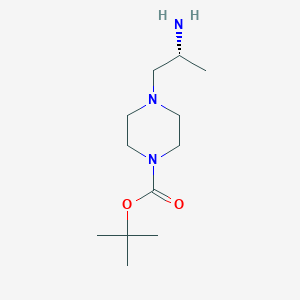

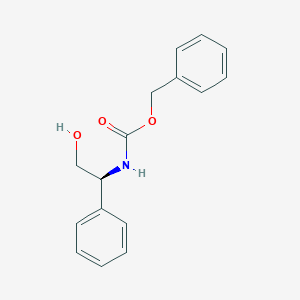

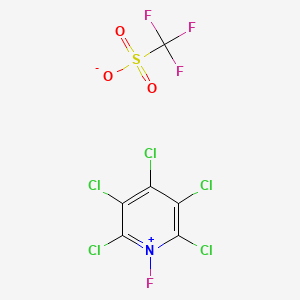

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Fluoro-4-methoxyphenyl)sulphonylamino]pentanoic acid](/img/structure/B3039735.png)

![N-[2-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3039738.png)

![1,1,2,2,3,3,4,4-Octafluoro-5-({[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}methoxy)pentane](/img/structure/B3039740.png)